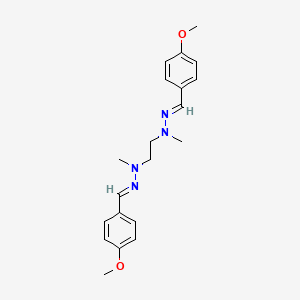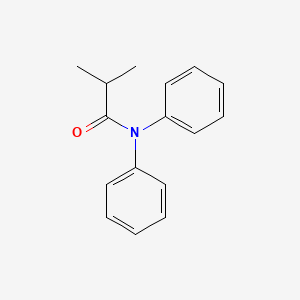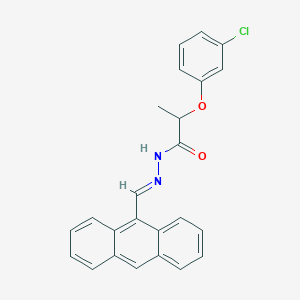
(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate
Overview
Description
(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience.
Mechanism of Action
The mechanism of action of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate involves the inhibition of serotonin and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances neurotransmission and produces antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate produces significant biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to improved mood and reduced anxiety. Additionally, this compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate in lab experiments is its selectivity for serotonin and norepinephrine reuptake transporters. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency compared to other selective serotonin and norepinephrine reuptake inhibitors.
Future Directions
There are several potential future directions for the study of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential applications of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate in other areas such as medicinal chemistry and drug discovery.
In conclusion, (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience. Its selectivity for serotonin and norepinephrine reuptake transporters makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully elucidate the potential therapeutic applications of this compound and to explore its potential in other areas of research.
Scientific Research Applications
(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant activity as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has also been studied for its potential neuroprotective and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-5-3-7-12(14)11-16-13-8-4-6-10-15(13)18-2/h3,5,7,9,13,15-16H,4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJMEIIKKRJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxybenzyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-bromobenzyl)thio]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B3863482.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)
![N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863519.png)
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-hydroxybenzoic acid)](/img/structure/B3863526.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valinate](/img/structure/B3863529.png)
![5-(4-methoxybenzylidene)-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3863530.png)


![N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863542.png)

